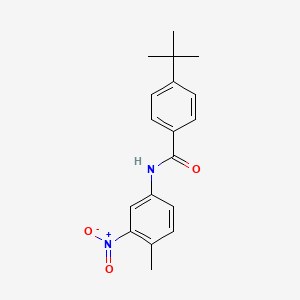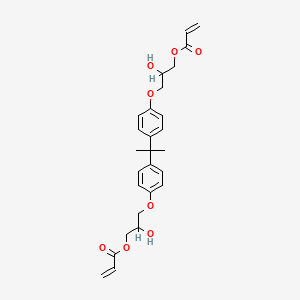
Bisphenol a diglycidyl ether diacrylate
Übersicht
Beschreibung
Synthesis Analysis
BDDA is synthesized through the reaction between bisphenol A diglycidyl ether and acrylic acid . This chemical process results in the formation of BDDA, which finds utility in various industrial applications.
Molecular Structure Analysis
The molecular formula of BDDA is C27H32O8 . Its structure comprises two epoxy groups (from the diglycidyl ether part) and two acrylate groups (from the diacrylate part). The combination of these functional groups contributes to its reactivity and crosslinking capabilities .
Wissenschaftliche Forschungsanwendungen
Epoxy Resin Networks Enhancement
Bisphenol A Diglycidyl Ether is used in the creation of epoxy networks with enhanced storage moduli. This is achieved by using silica nanoparticles coated by NH2-Functionalized Poly (tetramethylene oxide). The organo-silica nanoparticles are homogeneously loaded into the diglycidyl ether of bisphenol A epoxy resin .
Stability Analysis
Bisphenol A Diglycidyl Ether and its derivatives are used in stability analysis under controlled conditions. This analysis is performed using liquid chromatography coupled with tandem mass spectrometry .
Propiomelanocortin (POMC) Expression Study
Bisphenol A Diglycidyl Ether has been used to study its effects on propiomelanocortin (POMC):enhanced green fluorescent protein (EGFP) expression in transgenic fish .
Curing Behavior and Kinetics Study
Bisphenol A Diglycidyl Ether is used to study the curing behavior and kinetics of epoxy and polyamidoamine systems. It is also used to study the influence of the incorporation of Fe3O4 magnetic nanoparticles (MNPs) .
Industrial Applications
BADGE itself is a type of epoxy resin commonly used in various industrial applications.
Photopolymerization Processes
Wirkmechanismus
Target of Action
Bisphenol A diglycidyl ether diacrylate (BADGE) primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose metabolism .
Mode of Action
BADGE acts as an inhibitor of PPARγ , blocking the effects of rosiglitazone and insulin-induced adipogenesis . This means that it prevents the differentiation of pre-adipocytes into mature adipocytes, thereby influencing fat storage in the body .
Biochemical Pathways
The primary biochemical pathway affected by BADGE is the adipogenesis pathway . By inhibiting PPARγ, BADGE disrupts the normal process of adipocyte differentiation . This can have downstream effects on lipid metabolism and insulin sensitivity, given the role of adipocytes in these processes .
Pharmacokinetics
It’s known that the compound is highly reactive and forms a number of species upon exposure to water or hcl .
Result of Action
The inhibition of PPARγ by BADGE results in a decrease in adipogenesis, the process by which new fat cells (adipocytes) are formed . This can potentially influence body fat distribution and insulin sensitivity . Additionally, it has been suggested that BADGE can induce apoptosis in tumor cells .
Action Environment
The action of BADGE can be influenced by environmental factors. For instance, it’s known that BADGE is a key component of many epoxy resin formulations and its reactivity can be influenced by the presence of other compounds . Moreover, exposure to ultraviolet light can trigger photopolymerization of BADGE, leading to cross-linking with other molecules and formation of a solid polymer network.
Eigenschaften
IUPAC Name |
[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTQQYMRXDUHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33041-41-7 | |
| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33041-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40863439 | |
| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol a diglycidyl ether diacrylate | |
CAS RN |
4687-94-9, 57417-94-4 | |
| Record name | Bisphenol A diglycidyl ether diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A epoxy resin diacrylate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057417944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615T9XD11Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Bisphenol A diglycidyl ether diacrylate in materials science?
A1: Bisphenol A diglycidyl ether diacrylate is widely utilized as a base resin in electron beam curing applications for wood coatings. [] It provides high performance protective and decorative finishes. [] The compound is also researched for its potential in creating organic/inorganic nanocomposite coatings with enhanced properties. []
Q2: Can you explain the role of Bisphenol A diglycidyl ether diacrylate in free radical polymerization reactions?
A3: Bisphenol A diglycidyl ether diacrylate serves as a monomer in free radical polymerization reactions. [] It can be initiated by compounds like barbituric acid to form polymer networks. [] The kinetics of this polymerization process have been studied to understand the reaction mechanism and optimize reaction conditions. []
Q3: What is known about the thermal degradation behavior of polymers based on Bisphenol A diglycidyl ether diacrylate?
A4: Research has been conducted on the non-isothermal degradation of polymers derived from Bisphenol A diglycidyl ether diacrylate. [] This type of study helps in understanding the thermal stability of these polymers and predicting their behavior under various temperature conditions. []
Q4: Are there any studies on the kinetics of Bisphenol A diglycidyl ether diacrylate polymerization when combined with other compounds?
A5: Yes, researchers have investigated the kinetics of polymerization and degradation for modified systems involving Bisphenol A diglycidyl ether diacrylate. One example is its reaction with barbituric acid in the presence of bismaleimide-4,4'-diphenylmethane. [] This study sheds light on the interaction between these compounds during polymerization and the resulting material properties. []
Q5: Has Bisphenol A diglycidyl ether diacrylate been explored for use in UV-curable systems?
A6: While not directly addressed in the provided papers, Bisphenol A diglycidyl ether diacrylate, as an acrylate, possesses inherent UV curability. Research on similar compounds like 1,4-cyclohexanedimethanol glycidyl ether acrylate [] and the impact of reactive diluents on UV-cured epoxy acrylic resins [] suggests that Bisphenol A diglycidyl ether diacrylate could also be investigated for UV-curing applications.
Q6: How does the presence of an aromatic component influence the curing behavior of Bisphenol A diglycidyl ether diacrylate in UV curing?
A7: While specific studies on Bisphenol A diglycidyl ether diacrylate with aromatic components weren't included in the provided research, similar studies [] suggest that the presence of aromatic components during UV curing can significantly influence curing behaviors of epoxy acrylates. This highlights the importance of understanding the role of such components in optimizing the UV curing process for Bisphenol A diglycidyl ether diacrylate formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




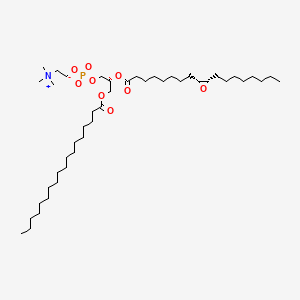
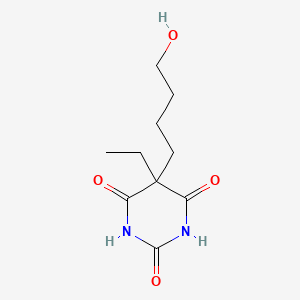
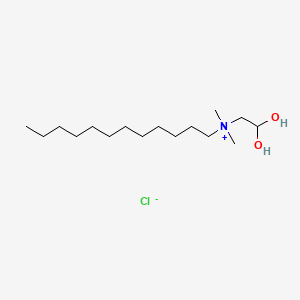


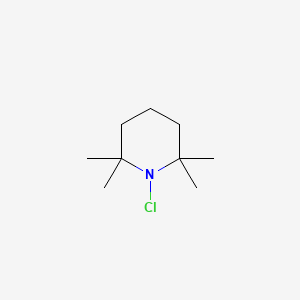

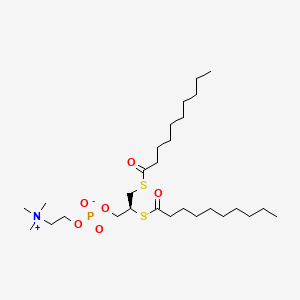

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
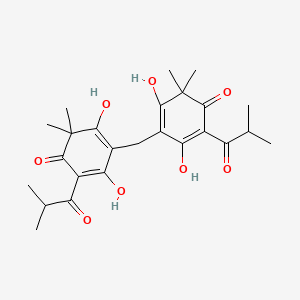
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
